4-Chloro-6-(5-phenylpyrazolidin-3-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(5-phenylpyrazolidin-3-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of a chlorinated cyclohexadienone with a phenylpyrazolidine derivative under controlled conditions. The reaction often requires the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(5-phenylpyrazolidin-3-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the pyrazolidine moiety or the cyclohexadienone core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce different pyrazolidine derivatives .
Scientific Research Applications
4-Chloro-6-(5-phenylpyrazolidin-3-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4-Chloro-6-(5-phenylpyrazolidin-3-ylidene)cyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they likely involve enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(5-phenylpyrazolidin-3-ylidene)cyclohexa-2,4-dien-1-one: shares similarities with other chlorinated cyclohexadienone derivatives and phenylpyrazolidine compounds.
Quinolinyl-pyrazoles: These compounds have similar structural features and are studied for their pharmacological properties.
Cyclophosphazene derivatives: These compounds also feature halogenated cyclic structures and are used in various chemical applications.
Uniqueness
What sets this compound apart is its unique combination of a chlorinated cyclohexadienone core with a phenylpyrazolidine moiety. This structure provides distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
193466-25-0 |
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Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
4-chloro-2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol |
InChI |
InChI=1S/C15H13ClN2O/c16-11-6-7-15(19)12(8-11)14-9-13(17-18-14)10-4-2-1-3-5-10/h1-8,13,17,19H,9H2 |
InChI Key |
MHRMHCVJCVLMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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